

Technical Guide: Solubility of 3-Amino-5-bromopyridine-2-carbonitrile in Organic Solvents

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Compound of Interest

Compound Name: 3-Amino-5-bromopyridine-2-carbonitrile

Cat. No.: B1289087

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For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Amino-5-bromopyridine-2-carbonitrile is a key building block in medicinal chemistry, frequently utilized in the synthesis of kinase inhibitors and other therapeutic agents.^[1] Understanding its solubility in various organic solvents is critical for reaction optimization, purification, formulation, and overall drug development efficiency. This technical guide addresses the solubility profile of this compound. However, a comprehensive review of scientific literature and chemical databases reveals a notable absence of publicly available quantitative solubility data for **3-Amino-5-bromopyridine-2-carbonitrile**. To address this gap, this document provides a detailed, state-of-the-art experimental protocol for determining the thermodynamic solubility of the compound using the well-established shake-flask method. This guide is intended to empower researchers to generate precise and reliable solubility data in-house.

Physicochemical Properties of 3-Amino-5-bromopyridine-2-carbonitrile

A foundational understanding of the compound's properties is essential for predicting its solubility behavior.

Property	Value	Reference
CAS Number	573675-27-1	[1] [2]
Molecular Formula	C ₆ H ₄ BrN ₃	[1] [2]
Molecular Weight	198.02 g/mol	[1] [2]
Appearance	Solid (form may vary)	
Melting Point	Data not consistently available	
pKa (Predicted)	Data not available	

Solubility Profile: Current Status and Predictions

Currently, there is no peer-reviewed, quantitative solubility data (e.g., in mg/mL or mol/L) for **3-Amino-5-bromopyridine-2-carbonitrile** in common organic solvents in the public domain.

Based on its molecular structure, which features a polar pyridine ring, an amino group, and a cyano group, some general solubility characteristics can be inferred:

- **Polar Aprotic Solvents:** The compound is expected to exhibit good solubility in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF), which can effectively solvate the polar functional groups.
- **Polar Protic Solvents:** Solubility is anticipated in polar protic solvents such as methanol, ethanol, and isopropanol, due to the potential for hydrogen bonding with the amino group and the nitrogen atom of the pyridine ring.
- **Ethers and Esters:** Moderate to low solubility is expected in solvents like Tetrahydrofuran (THF), Diethyl Ether, and Ethyl Acetate.
- **Non-polar Solvents:** The compound is likely to be poorly soluble in non-polar solvents such as hexanes, toluene, and dichloromethane.

These predictions are theoretical and must be confirmed by experimental data. The following section provides a robust protocol for this purpose.

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.^[3] It measures the concentration of a saturated solution that is in equilibrium with an excess of the solid compound.

3.1. Materials and Equipment

- **3-Amino-5-bromopyridine-2-carbonitrile** (solid, high purity)
- Selected organic solvents (analytical grade or higher)
- Analytical balance
- Glass vials with screw caps (e.g., 4 mL or 8 mL)
- Orbital shaker or rotator with temperature control
- Centrifuge
- Syringe filters (e.g., 0.22 µm PTFE for organic solvents)
- Volumetric flasks and pipettes
- High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument.

3.2. Procedure

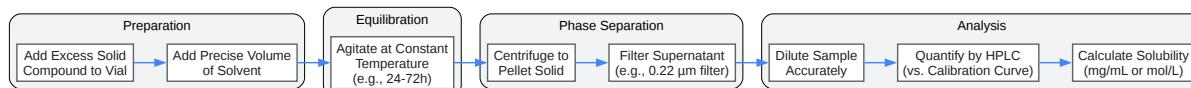
- Preparation: Add an excess amount of solid **3-Amino-5-bromopyridine-2-carbonitrile** to a pre-weighed glass vial. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.
- Solvent Addition: Add a precise volume of the selected organic solvent to the vial.
- Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the vials for a sufficient period to reach equilibrium. A

duration of 24 to 72 hours is typical, and this should be determined empirically by sampling at different time points (e.g., 24, 48, and 72 hours) to ensure the concentration has plateaued.[4][5]

- **Phase Separation:** After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to let the excess solid settle. Then, centrifuge the vials at a high speed to pellet the remaining solid.[6]
- **Sample Collection:** Carefully withdraw an aliquot of the supernatant using a pipette. Immediately filter the aliquot through a syringe filter into a clean vial to remove any remaining microscopic particles.[7] This step is crucial to prevent artificially high solubility readings.
- **Dilution:** Accurately dilute the filtered supernatant with the same solvent to a concentration that falls within the linear range of the analytical method's calibration curve.
- **Quantification:** Analyze the concentration of the diluted sample using a validated HPLC method. A calibration curve must be prepared using standard solutions of known concentrations of **3-Amino-5-bromopyridine-2-carbonitrile**.[8][9]
- **Calculation:** Calculate the solubility by multiplying the measured concentration by the dilution factor. The results are typically expressed in units such as mg/mL or μ g/mL.[8]

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the shake-flask solubility determination protocol.



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Caption: Workflow for Thermodynamic Solubility Determination.

Conclusion

While published quantitative solubility data for **3-Amino-5-bromopyridine-2-carbonitrile** is currently lacking, this guide provides the necessary framework for researchers to generate this crucial information. By following the detailed shake-flask protocol, drug development professionals can obtain reliable and accurate solubility data in various organic solvents, facilitating more efficient process development, formulation, and preclinical studies. The generation and subsequent publication of such data would be a valuable contribution to the scientific community.

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